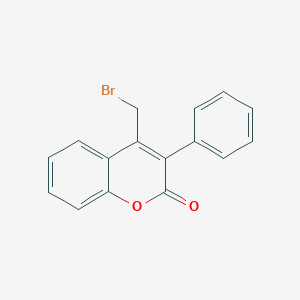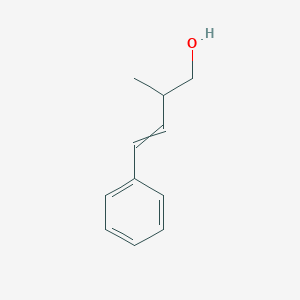
(2-Isocyanatocyclopropyl)(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isocyanatocyclopropyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring and three methoxy groups attached to a silicon atom.
Vorbereitungsmethoden
The synthesis of (2-Isocyanatocyclopropyl)(trimethoxy)silane typically involves the reaction of cyclopropylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
(2-Isocyanatocyclopropyl)(trimethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are siloxane polymers, urea derivatives, and carbamates .
Wissenschaftliche Forschungsanwendungen
(2-Isocyanatocyclopropyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silane coupling agents, which are essential in the modification of surfaces and the enhancement of adhesion between different materials.
Biology: The compound can be used to functionalize biomolecules, enabling the study of protein interactions and cellular processes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of (2-Isocyanatocyclopropyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The isocyanate group can react with nucleophiles to form stable urea or carbamate linkages. These reactions enable the compound to modify surfaces, enhance adhesion, and form cross-linked polymer networks .
Vergleich Mit ähnlichen Verbindungen
(2-Isocyanatocyclopropyl)(trimethoxy)silane can be compared with other silane compounds such as:
Trimethoxysilane: Lacks the isocyanate group and is primarily used for the synthesis of silane coupling agents.
Isobutyl(trimethoxy)silane: Contains an isobutyl group instead of a cyclopropyl group, leading to different reactivity and applications.
Glycidoxypropyl(trimethoxy)silane: Contains an epoxide group, making it suitable for different types of surface modifications and polymerizations
Eigenschaften
CAS-Nummer |
684278-10-2 |
|---|---|
Molekularformel |
C7H13NO4Si |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
(2-isocyanatocyclopropyl)-trimethoxysilane |
InChI |
InChI=1S/C7H13NO4Si/c1-10-13(11-2,12-3)7-4-6(7)8-5-9/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
WISUFECKDDXXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CC1N=C=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
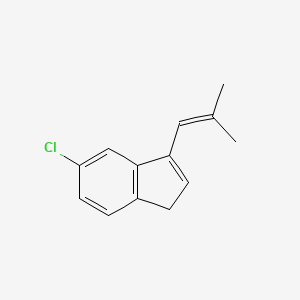
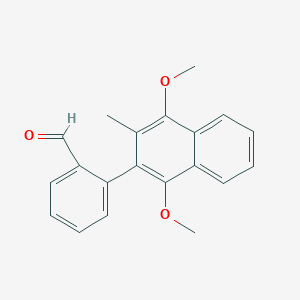
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
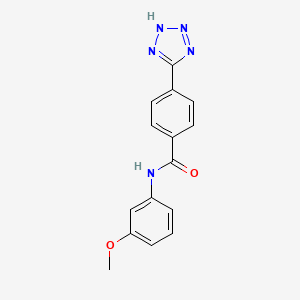
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
